molecular formula C19H16N4OS B5528763 N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B5528763
M. Wt: 348.4 g/mol
InChI Key: PARCQAORXLXREQ-UHFFFAOYSA-N
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Description

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide is a compound that has garnered attention in various fields of chemistry and medicinal research due to its unique structure and potential biological activities.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives involves several steps, including cyclization of aminopyridines, Suzuki reactions, and hydrolysis amidation reactions. The specific process for N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide is not detailed but likely follows similar synthetic routes (Li et al., 2020).

Molecular Structure Analysis

Structural analysis of similar compounds has been performed using various spectroscopic techniques like FT-IR, NMR, and X-ray diffraction. These techniques help in confirming the molecular structure and understanding the conformation of the molecule (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine compounds, including similar derivatives, have been used in various chemical reactions to create a range of products. These reactions include the use of amino-imino derivatives and various electrophilic reagents to synthesize new compounds (Mohamed, 2021).

Physical Properties Analysis

The physical properties of such compounds are often determined using crystallographic and conformational analyses, along with DFT studies. These studies provide insights into the stability and conformation of the molecules in different states (Qin et al., 2019).

properties

IUPAC Name

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-19(15-6-7-17-20-10-11-23(17)12-15)21-9-8-18-22-16(13-25-18)14-4-2-1-3-5-14/h1-7,10-13H,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARCQAORXLXREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CCNC(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

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